[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol

PDE9A inhibition CNS drug discovery structure-based drug design

[(3S,4S)-1-Benzyl-4-methylpyrrolidin-3-yl]methanol (CAS 1877308-61-6) is a chiral pyrrolidine derivative with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol. It exists as a pale-yellow oil with a boiling point of 285.0 ± 15.0 °C at 760 mmHg, a predicted density of 1.0 ± 0.1 g/cm³, a flash point of 115.1 ± 19.0 °C, and a calculated LogP of 1.47.

Molecular Formula C13H19NO
Molecular Weight 205.30
CAS No. 1877308-61-6
Cat. No. B3112064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol
CAS1877308-61-6
Molecular FormulaC13H19NO
Molecular Weight205.30
Structural Identifiers
SMILESCC1CN(CC1CO)CC2=CC=CC=C2
InChIInChI=1S/C13H19NO/c1-11-7-14(9-13(11)10-15)8-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m1/s1
InChIKeyMQIQTRXCBIVWTN-YPMHNXCESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3S,4S)-1-Benzyl-4-methylpyrrolidin-3-yl]methanol (CAS 1877308-61-6) – Core Chemical Identity and Procurement-Relevant Profile


[(3S,4S)-1-Benzyl-4-methylpyrrolidin-3-yl]methanol (CAS 1877308-61-6) is a chiral pyrrolidine derivative with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol . It exists as a pale-yellow oil with a boiling point of 285.0 ± 15.0 °C at 760 mmHg, a predicted density of 1.0 ± 0.1 g/cm³, a flash point of 115.1 ± 19.0 °C, and a calculated LogP of 1.47 . The compound is typically supplied at 95–98% purity and is recommended for storage at 2–8 °C . As a (3S,4S)-configured trans-1-benzyl-4-methylpyrrolidine bearing a primary hydroxymethyl group, it serves as a chiral building block in medicinal chemistry, most notably as the core fragment of potent and selective phosphodiesterase 9A (PDE9A) inhibitors that have been co-crystallized with their target and evaluated in vivo [1].

Why Generic Substitution of [(3S,4S)-1-Benzyl-4-methylpyrrolidin-3-yl]methanol Is Not Advisable for PDE9A-Targeted Programs


Substituting [(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol with a regioisomeric or stereoisomeric analog is not functionally equivalent. The (3S,4S) absolute configuration embedded in the pyrrolidine ring is precisely the stereochemistry present in the co-crystallized PDE9A inhibitor 6-[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(1-methylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PDB: 3JSW), where it makes critical hydrophobic contacts within the enzyme active site [1]. In the broader arylpyrrolidinol class, antinociceptive activity is strongly stereochemically driven; for phenylpyrrolidinols, the (2R,3S) enantiomer is the eutomer while other configurations show markedly reduced efficacy or are inactive [2]. Consequently, use of the (3R,4R) enantiomer, the racemate, or the regioisomeric 3-ol analog (CAS 137106-06-0) would be expected to alter – and likely abolish – target engagement and downstream pharmacology.

Quantitative Differentiation Evidence for [(3S,4S)-1-Benzyl-4-methylpyrrolidin-3-yl]methanol Relative to Closest Analogs


Validated Stereochemical Configuration Essential for PDE9A Inhibitor Potency

The (3S,4S)-configured pyrrolidine fragment is the core of the PDE9A inhibitor co-crystallized at 2.3 Å resolution (PDB: 3JSW) [1]. The corresponding pyrazolopyrimidinone conjugate bearing the (3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl substituent achieves an IC₅₀ of 150 nM against human recombinant PDE9A expressed in Sf9 cells [2]. In contrast, the (3R,4R) enantiomer and racemic mixture lack co-crystallographic validation and are not reported to yield equivalent potency in this chemotype [1][2].

PDE9A inhibition CNS drug discovery structure-based drug design

Stereochemical Purity Enables Enantioselective Synthesis of Drug-Like Pyrrolidine Libraries

A combination of flow and batch methods has been employed to construct trisubstituted drug-like pyrrolidine libraries, with stereochemistry at the 3- and 4-positions shown to be critical for generating molecular diversity with high enantiopurity [1]. In arylpyrrolidinol systems, the antinociceptive eutomer possesses a single well-defined absolute configuration (2R,3S), while diastereomers exhibit no significant activity in the formalin test late phase, a model of chronic inflammatory pain [2]. By analogy, the (3S,4S) configuration of this compound provides a defined stereochemical entry point that cannot be replicated by the (3R,4R) or racemic versions.

asymmetric synthesis flow chemistry drug-like library

Physicochemical Properties Differentiate from Regioisomeric Pyrrolidine Alcohols

The primary alcohol [(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol (MW 205.30, LogP 1.47, predicted density 1.0 g/cm³) is distinct from the secondary alcohol (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol (CAS 137106-06-0; MW 191.27, C₁₂H₁₇NO) . The hydroxymethyl group increases molecular weight by 14 Da and introduces an additional rotatable bond, altering hydrogen-bonding capacity and lipophilicity relative to the 3-ol analog. These differences directly affect solubility, metabolic stability, and conjugation chemistry.

physicochemical profiling solubility LogP

Patent-Linked Synthesis Routes for Stereodefined 3,4-Disubstituted Pyrrolidines

Patented processes for preparing substituted pyrrolidine derivatives, such as those described in US06479668B1, use (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol as a stereodefined intermediate for further functionalization, including hydroxymethylation [1]. The corresponding (3R,4R) or racemic intermediates lack documented patent-protected synthetic utility for accessing the PDE9A inhibitor chemotype [2]. Procurement of the (3S,4S)-configured methanol ensures alignment with published synthetic routes that have been reduced to practice in patent filings.

patented synthesis stereoselective preparation process chemistry

Optimal Application Scenarios for Procuring [(3S,4S)-1-Benzyl-4-methylpyrrolidin-3-yl]methanol


Structure-Based Optimization of CNS-Penetrant PDE9A Inhibitors

Medicinal chemistry teams engaged in PDE9A-targeted CNS programs should source the (3S,4S) enantiomer exclusively. The co-crystal structure (PDB: 3JSW, 2.3 Å) and IC₅₀ of 150 nM for the corresponding pyrazolopyrimidinone provide a structurally validated starting point for fragment growing and scaffold hopping [1]. Using any other stereoisomer would sever the link to this crucial structural biology data, complicating rational design.

Enantioselective Building Block for Drug-Like Pyrrolidine Libraries

For parallel synthesis efforts generating trisubstituted pyrrolidine libraries via integrated flow-batch chemistry, the (3S,4S)-configured methanol offers a stereochemically pure entry vector. Its use ensures library members retain the stereochemistry associated with potent biological activity in arylpyrrolidinol series, where only a single enantiomer is active in in vivo pain models [1].

Late-Stage Functionalization in Process Chemistry scale-up

When scaling PDE9A inhibitor candidates for preclinical development, procurement of the (3S,4S) methanol intermediate aligns with patent-described synthetic routes (US06479668B1) [1]. This secures freedom to operate and avoids the need for chiral separation at later stages, which would reduce overall yield and increase cost. The 98% purity specification documented by commercial suppliers further supports direct use in GMP-like campaigns .

Quote Request

Request a Quote for [(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.